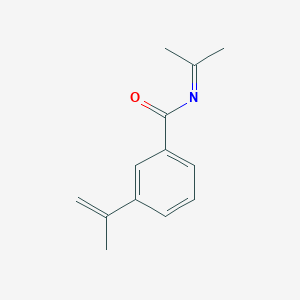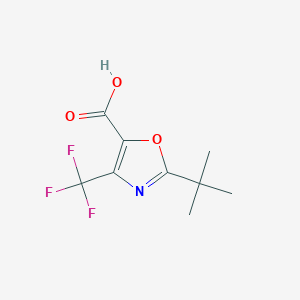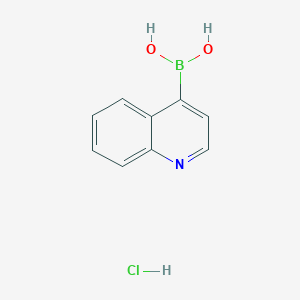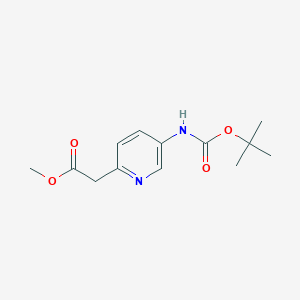
3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic routes optimized for high yield and cost-effectiveness. The extraction process from Antidesma membranaceum involves solvent extraction, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinoline dione to hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the methoxy, methyl, or octyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline alkaloids such as berberine, palmatine, and jatrorrhizine. These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness
What sets 3-Methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its octyl group, in particular, contributes to its lipophilicity and potential interactions with biological membranes .
Properties
IUPAC Name |
3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h14H,4-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWGGIJOUKBIPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
![1-[(3-Fluoro-5-nitrophenyl)carbonyl]piperazine](/img/structure/B12442289.png)
![Tert-butyl 2-(aminomethyl)-3-methylidene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B12442292.png)


![tert-butyl N-[5-(bromomethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B12442302.png)
![(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12442307.png)

![Tert-butyl7-azaspiro[3.5]nonan-2-ylcarbamate hcl](/img/structure/B12442314.png)

![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
